4-Ethenyl-3-methoxypyridine
Description
Contextualization of Pyridine (B92270) Derivatives as Versatile Synthetic Intermediates and Core Structures
Pyridine and its derivatives are fundamental heterocyclic compounds that feature a six-membered aromatic ring containing one nitrogen atom. This nitrogen atom imparts a basic character and unique electronic properties to the ring system, making pyridines key intermediates in a vast array of chemical transformations. mdpi.comresearchgate.net They serve as precursors for the synthesis of a wide range of pharmaceuticals, including drugs for cancer, microbial infections, and neurological disorders, as well as agrochemicals such as herbicides and pesticides. rsc.orgnih.govijpsonline.com The pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.orgrsc.org This versatility stems from the pyridine ring's ability to engage in various interactions, including hydrogen bonding and metal coordination, and its amenability to a wide range of substitution patterns. mdpi.comrsc.org
The development of efficient synthetic methods to access functionalized pyridines is an ongoing area of research. mdpi.comorganic-chemistry.orgorganic-chemistry.org Classical methods like the Hantzsch pyridine synthesis and Chichibabin reaction are complemented by modern transition-metal-catalyzed cross-coupling reactions, which allow for the precise introduction of substituents onto the pyridine core. researchgate.netijpsonline.com These synthetic advancements have expanded the chemical space accessible to chemists, enabling the design and creation of novel pyridine-based molecules with tailored properties.
Significance of Ethenyl and Methoxy (B1213986) Moieties in Heterocyclic Chemistry
The introduction of ethenyl (vinyl) and methoxy functional groups onto a pyridine ring significantly influences its chemical reactivity and potential applications.
The ethenyl group is a valuable synthetic handle. wikipedia.orgwikipedia.org Its double bond can participate in a variety of chemical reactions, including:
Polymerization: Vinylpyridines are monomers used in the production of specialty polymers and copolymers. wikipedia.orghoseachem.com
Hydrogenation: The vinyl group can be selectively reduced to an ethyl group.
Oxidation: The double bond can be cleaved or converted to other functional groups like epoxides or diols.
Cross-coupling reactions: The vinyl group can act as a coupling partner in reactions such as Heck, Suzuki, and Stille couplings, allowing for the formation of new carbon-carbon bonds. smolecule.com
Michael additions: The electron-withdrawing nature of the pyridine ring can activate the vinyl group for nucleophilic addition. wikipedia.org
The methoxy group , an electron-donating group, also plays a crucial role in modifying the properties of the pyridine ring. cymitquimica.cominnospk.com Its presence can:
Influence regioselectivity: The methoxy group directs electrophilic substitution reactions and can influence the position of metalation. acs.orgchemicalbook.com
Act as a masked hydroxyl group: The methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized. This strategy is often employed in the synthesis of natural products and other complex molecules. acs.org
Modulate biological activity: The introduction of a methoxy group can impact the lipophilicity and metabolic stability of a molecule, which is a key consideration in drug design. chemimpex.com
Overview of Research Trajectories for Complex Pyridine Scaffolds
Current research on complex pyridine scaffolds is driven by the need for new therapeutic agents and functional materials. Key research trajectories include:
Development of novel synthetic methodologies: There is a continuous effort to develop more efficient, selective, and sustainable methods for the synthesis and functionalization of pyridines. mdpi.comorganic-chemistry.orgorganic-chemistry.org This includes the use of catalysis, flow chemistry, and green reaction conditions.
Exploration of new biological targets: Medicinal chemists are incorporating pyridine scaffolds into novel drug candidates targeting a wide range of diseases. mdpi.comrsc.orgnih.gov The ability to readily modify the substitution pattern of the pyridine ring allows for the fine-tuning of pharmacological properties.
Design of functional materials: Pyridine derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), sensors, and as ligands in coordination chemistry. smolecule.comchemimpex.com The electronic properties of the pyridine ring can be tailored to achieve desired material characteristics.
The compound 4-Ethenyl-3-methoxypyridine, possessing both an ethenyl and a methoxy group, sits (B43327) at the intersection of these research areas. Its bifunctional nature makes it a potentially valuable building block for the synthesis of a diverse range of complex molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
848951-17-7 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
4-ethenyl-3-methoxypyridine |
InChI |
InChI=1S/C8H9NO/c1-3-7-4-5-9-6-8(7)10-2/h3-6H,1H2,2H3 |
InChI Key |
OLOQKVSNPSQTEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)C=C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Ethenyl 3 Methoxypyridine Substructures
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to various types of reactions. The presence of a methoxy (B1213986) group at the 3-position introduces an electron-donating substituent, which modulates the ring's electronic properties and reactivity patterns.
Electrophilic Aromatic Substitution Patterns
The pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene, and it directs incoming electrophiles primarily to the C3 and C5 positions. Conversely, the 3-methoxy group is an activating, ortho-para directing substituent. In the context of the 3-methoxypyridine (B1141550) scaffold, this directs electrophiles to the C2, C4, and C6 positions.
The ultimate regiochemical outcome of an EAS reaction on 3-methoxypyridine is a result of the combined influence of these two opposing effects. Experimental and computational studies on 3-alkoxypyridines indicate that the activating effect of the alkoxy group is dominant. abertay.ac.uk Lithiation of 3-ethoxypyridine, for instance, occurs at the 2-position, which can then react with various electrophiles. abertay.ac.uk For typical EAS reactions, substitution is expected to occur preferentially at the positions most activated by the methoxy group, namely C2 and C6.
| Position | Influence of Pyridine N | Influence of 3-Methoxy Group | Predicted Reactivity |
|---|---|---|---|
| C2 | Deactivated | Activated (ortho) | Favored |
| C4 | Deactivated | Activated (para) | Possible |
| C5 | Favored | Deactivated (meta) | Disfavored |
| C6 | Deactivated | Activated (ortho) | Favored |
Nucleophilic Addition to Pyridinium (B92312) Ions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when the nitrogen atom is quaternized to form a pyridinium ion. This activation is typically achieved by reacting the pyridine with an alkylating or acylating agent. The resulting pyridinium salt is a potent electrophile.
Nucleophilic attack on N-substituted pyridinium salts generally occurs at the C2 or C4 positions, which are electronically most deficient. Recent studies have demonstrated the C4-selective (hetero)arylation of pyridines via N-aminopyridinium salts, where electron-rich arenes act as nucleophiles. frontiersin.orgnih.gov This process proceeds through a nucleophilic addition to the pyridinium salt, followed by an aromatization step. frontiersin.orgnih.gov In the case of 4-ethenyl-3-methoxypyridine, quaternization would form an N-substituted pyridinium ion, which would then be susceptible to nucleophilic attack, likely at the C2, C4, and C6 positions, influenced by the electronic effects of both the vinyl and methoxy groups.
Dearomatization Reactions
Dearomatization of pyridines is a powerful synthetic strategy for accessing three-dimensional saturated heterocyclic structures. This transformation is often achieved through the nucleophilic addition to activated pyridinium species. The initial nucleophilic attack disrupts the aromaticity of the ring, forming a dihydropyridine (B1217469) intermediate.
The dearomatization of N-acylpyridinium salts, for example, can be initiated by various nucleophiles. The regioselectivity of the initial attack is crucial and can be influenced by the substituents on the pyridine ring. For instance, the dearomatization of 4-methoxypyridine (B45360) has been achieved after activation with chloroformates, followed by the addition of arylzinc nucleophiles in a nickel-catalyzed reaction. mdpi.com This suggests that the this compound core, upon suitable N-activation, could undergo similar dearomatization pathways, leading to highly functionalized piperidine (B6355638) precursors.
Transformations of the Ethenyl Moiety
The ethenyl (vinyl) group at the C4 position is a versatile functional handle, enabling a range of chemical transformations, most notably olefin metathesis and polymerization.
Olefin Metathesis and Functionalization
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. wikipedia.org The vinyl group of this compound can participate in various types of metathesis reactions.
Cross-Metathesis (CM): This reaction occurs between two different olefins. Reacting this compound with another alkene can lead to the formation of new, more complex substituted pyridines. The reaction is often driven by the formation of a volatile byproduct like ethylene (B1197577). harvard.edu
Ring-Closing Metathesis (RCM): If the molecule contains a second olefinic group at an appropriate distance, an intramolecular RCM reaction can be used to construct a new ring fused to the pyridine core. harvard.edu
This methodology provides a direct route for the functionalization of the ethenyl side chain, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures. akshatrathi.com
Polymerization Behavior and Controlled Radical Polymerization
The vinyl group makes this compound a monomer suitable for polymerization. Its structural analogue, 4-vinylpyridine (B31050) (4-VP), is a well-studied monomer that readily undergoes polymerization via free-radical mechanisms to form poly(4-vinylpyridine) (P4VP). polysciences.comrsc.org P4VP is a functional polymer with applications in areas such as catalysis, drug delivery, and materials science due to the reactive nature of the pyridine nitrogen. polysciences.comdcu.ie
To achieve better control over the polymer's molecular weight, architecture, and dispersity, controlled radical polymerization (CRP) techniques are employed. These methods have been successfully applied to the polymerization of 4-VP.
| Polymerization Technique | Description | Relevance to this compound |
|---|---|---|
| Free-Radical Polymerization | A classic method initiated by radical species. It is fast and simple but offers limited control over polymer structure. polysciences.com | The monomer is expected to readily polymerize via this mechanism, analogous to 4-VP. |
| Nitroxide-Mediated Polymerization (NMP) | A CRP technique that uses a nitroxide stable radical to reversibly cap the growing polymer chain, allowing for controlled growth. dcu.ieresearchgate.net | This method could be used to synthesize well-defined block copolymers containing this compound units. |
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | A versatile CRP method that uses a chain transfer agent (RAFT agent) to mediate the polymerization, enabling control over molecular weight and leading to polymers with low dispersity. rsc.org | RAFT is highly suitable for producing polymers with complex architectures from functional monomers like this compound. |
| Anionic Polymerization | A living polymerization technique that proceeds via carbanionic active centers. It is highly effective for producing very well-defined block copolymers containing P4VP segments. acs.org | This technique could afford highly controlled polymerization of this compound, provided stringent purification of the monomer is performed. |
The presence of the 3-methoxy group on the pyridine ring is not expected to inhibit polymerization but may influence the electronic properties and reactivity of the monomer, as well as the physical and chemical properties of the resulting polymer, such as its solubility and glass transition temperature.
Cycloaddition Reactions and Annulation Strategies
The ethenyl group at the 4-position of the pyridine ring serves as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The reactivity of vinyl-substituted azaarenes like this compound in these reactions is significantly influenced by the electronic nature of the pyridine ring and the presence of activating agents. Thermal Diels-Alder reactions involving vinylpyridines often require elevated temperatures and can result in low yields and poor regioselectivity. nih.gov However, the use of Lewis acids can dramatically enhance the reactivity and selectivity of these cycloadditions. nih.gov
The methoxy group at the 3-position, being an electron-donating group, increases the electron density of the pyridine ring. This electronic enrichment can, in some cases, diminish the dienophilic character of the ethenyl group in normal electron-demand Diels-Alder reactions. Conversely, for inverse electron-demand Diels-Alder reactions, this electron-rich nature could be advantageous. Lewis acid coordination to the pyridine nitrogen can overcome the electron-donating effect of the methoxy group by withdrawing electron density, thereby activating the ethenyl group as a dienophile. nih.gov
Annulation strategies involving this compound would likely leverage the ethenyl group as a key building block for the construction of fused ring systems. For instance, reactions that proceed through aza-Diels-Alder mechanisms could be employed to synthesize polycyclic nitrogen-containing heterocycles. nih.gov The specific conditions and outcomes of such annulation reactions would be highly dependent on the reacting partner and the catalytic system employed.
| Vinylpyridine Derivative | Diene | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| 4-Vinylpyridine | Isoprene | Thermal (150 °C) | Mixture of regioisomers | 9% | nih.gov |
| 2-Vinylpyridine (B74390) | 2,3-Dimethylbutadiene | BF3·OEt2 | Cycloadduct | 75% | rsc.org |
| 4-Vinylpyridine | Cyclopentadiene | BF3·OEt2 | Cycloadduct | 85% | nih.gov |
Chemistry of the Methoxy Group
Demethylation Reactions and Pyridone Formation
The methoxy group of this compound can be cleaved to unveil the corresponding hydroxyl group, a process known as demethylation. This transformation is typically achieved under stringent conditions using reagents like boron tribromide (BBr₃) or strong acids such as HBr. chem-station.com More selective and milder methods have also been developed, such as the use of L-selectride for the chemoselective demethylation of methoxypyridines over other methoxyarenes. thieme-connect.comelsevierpure.com
The resulting 4-ethenyl-3-hydroxypyridine exists in equilibrium with its tautomeric form, 4-ethenyl-3(2H)-pyridone. The position of this equilibrium is influenced by the solvent and other environmental factors. The formation of pyridones from methoxypyridines can also be achieved through other pathways. For instance, the reaction of 4-methoxypyridine derivatives with alkyl iodides can lead to the formation of N-methyl-4-pyridones, a reaction that is favored by the presence of a solvent and electron-withdrawing groups on the pyridine ring. researchgate.net
Influence on Ring Reactivity and Electron Distribution
The 3-methoxy group, being an ortho, para-directing electron-donating group, significantly influences the electron distribution within the pyridine ring. It increases the electron density at the 2-, 4-, and 6-positions through resonance effects. stackexchange.com This increased electron density generally enhances the nucleophilicity of the pyridine nitrogen and facilitates electrophilic substitution on the ring, although the inherent electron-deficient nature of the pyridine ring still makes such reactions challenging. stackexchange.com
Advanced Mechanistic Studies
A deeper understanding of the chemical behavior of this compound can be achieved through advanced mechanistic studies that combine experimental and theoretical approaches.
Elucidation of Reaction Pathways using Kinetic and Spectroscopic Methods
Kinetic studies are instrumental in determining the reaction rates and mechanisms of transformations involving this compound. For instance, monitoring the rate of a cycloaddition reaction under varying concentrations of reactants and catalysts can provide insights into the reaction order and the nature of the rate-determining step. nih.govsemanticscholar.org
Spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy are crucial for identifying reaction intermediates and products. researchgate.net For example, in situ NMR spectroscopy can be used to observe the formation and consumption of transient species during a reaction. acs.org Mass spectrometry is another powerful tool for the identification of intermediates in complex reaction mixtures, such as those generated during pyrolysis. aip.org The electrophilic activation of related pyridine systems has been investigated using various spectroscopic techniques to characterize the pyridinium intermediates formed. cdnsciencepub.com
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 13.27 (s, 1H, N-H), 4.58 (s, 2H, CH₂O), 3.35 (s, 3H, OCH₃), 2.49 (s, 3H, CH₃) | 159.41 (C=O), 151.82 (C-5), 151.26 (C-4), 132.21 (C-3), 114.21 (C-6), 101.56 (C≡N), 69.73 (CH₂O), 59.26 (OCH₃), 17.70 (CH₃) | researchgate.net |
Computational Modeling of Transition States and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intricacies of reaction mechanisms at the molecular level. chemrxiv.org DFT calculations can be employed to model the geometries and energies of reactants, transition states, and products for reactions involving this compound. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and selectivity. acs.org
For cycloaddition reactions, computational modeling can elucidate the nature of the transition state, helping to distinguish between concerted and stepwise mechanisms. rsc.org It can also predict the regiochemical and stereochemical outcomes of such reactions, which can be compared with experimental results. nih.gov In the context of pyridone formation, computational studies can model the tautomeric equilibrium between the hydroxy and pyridone forms and investigate the mechanism of demethylation. The calculated electronic properties, such as atomic charges and frontier molecular orbital energies, can provide a quantitative measure of the influence of the methoxy and ethenyl groups on the reactivity of the pyridine ring. acs.org
Isotopic Labeling and Trapping Experiments
A thorough review of scientific literature reveals a significant gap in experimental data specifically concerning isotopic labeling and trapping experiments for the compound this compound. While these techniques are fundamental in elucidating reaction mechanisms for a wide array of chemical compounds, including various pyridine derivatives, dedicated studies on the this compound substructure are not presently available in published research.
Isotopic labeling, which involves the replacement of an atom with its isotope to trace its path through a reaction, is a powerful tool for mechanistic investigation. For instance, deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into a molecule to determine bond-forming and bond-breaking steps. Similarly, trapping experiments are designed to capture and identify transient intermediates, providing direct evidence for a proposed reaction pathway. Common trapping agents react with short-lived species to form stable, characterizable products.
While general mechanistic studies on related pyridine compounds exist, the specific influence of the 4-ethenyl and 3-methoxy substituents on the reactivity and potential intermediates of the pyridine ring in this compound has not been explored using these detailed experimental methods. Consequently, there are no specific research findings or data tables to present for this particular subsection. Further experimental research is required to generate the data necessary for a comprehensive analysis of the chemical reactivity and reaction mechanisms of this compound through isotopic labeling and trapping experiments.
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A thorough review of scientific literature and spectroscopic databases reveals a lack of available experimental or theoretical data for the chemical compound this compound. Consequently, a detailed analysis based on the requested spectroscopic and structural elucidation methodologies cannot be provided at this time.
The specified outline requires in-depth information on the following analytical techniques for this compound:
Vibrational Spectroscopy: Including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to identify characteristic functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR and ¹³C NMR to determine the proton and carbon environments, advanced 2D NMR techniques for establishing connectivity, and theoretical calculations of NMR chemical shifts.
Searches for this specific compound, also known as 3-methoxy-4-vinylpyridine, did not yield any published spectra or computational studies. While data exists for related structures such as 4-vinylpyridine, 3-vinylpyridine, and various methoxypyridines, the strict focus of the requested article on "this compound" alone precludes the use of these analogues for discussion.
Therefore, the generation of an article with the required data tables and detailed research findings is not possible until such spectroscopic data for this compound becomes publicly available in the scientific domain.
Spectroscopic and Structural Elucidation Methodologies
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 4-Ethenyl-3-methoxypyridine (C₈H₉NO), high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition. The monoisotopic mass of this compound is calculated to be approximately 135.0684 g/mol .
In a typical electron ionization (EI) mass spectrometry experiment, the molecule is ionized, forming a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues for its identification. While specific experimental data for this compound is not widely published, a predicted fragmentation pathway can be inferred from its structure, which consists of a pyridine (B92270) core, a methoxy (B1213986) group, and an ethenyl (vinyl) group.
The molecular ion peak [M]⁺• would be expected at an m/z of 135. Key fragmentation pathways would likely involve:
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group could lead to the loss of a methyl radical, resulting in a significant fragment ion [M-15]⁺ at m/z 120.
Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for methoxy-substituted aromatic rings involves rearrangement and elimination of formaldehyde, producing an ion [M-30]⁺• at m/z 105.
Loss of an ethylene (B1197577) molecule (C₂H₄): Cleavage of the ethenyl group could occur, although less common as a primary fragmentation step for a radical cation.
Cleavage of the pyridine ring: The stable aromatic ring can also fragment under high energy, leading to smaller characteristic ions.
The relative abundance of these fragment ions helps in piecing together the molecular structure. The table below illustrates the predicted adducts and their mass-to-charge ratios that could be observed for an isomer, 3-ethenyl-4-methoxypyridine, providing an example of the data generated. uni.lu
Predicted Mass Spectrometry Data for an Isomer (3-ethenyl-4-methoxypyridine)
| Adduct Type | Predicted m/z |
|---|---|
| [M]+ | 135.06787 |
| [M+H]+ | 136.07570 |
| [M+Na]+ | 158.05764 |
This table is based on predicted data for an isomer and is for illustrative purposes only. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique would allow for the unambiguous confirmation of the molecular structure of this compound, providing exact bond lengths, bond angles, and torsional angles.
To perform this analysis, a high-quality single crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. wikipedia.org The analysis of the diffraction data reveals the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. wikipedia.org
For this compound, a crystallographic study would reveal:
Molecular Conformation: The spatial orientation of the methoxy and ethenyl substituents relative to the pyridine ring. This includes determining if the molecule is planar or if there is a twist between the substituents and the aromatic ring.
Intermolecular Interactions: How individual molecules of this compound pack together in the crystal lattice. This would identify any significant non-covalent interactions, such as hydrogen bonds or π-π stacking, which influence the solid-state properties of the compound.
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. For example, other pyridine derivatives have been found to crystallize in systems such as triclinic or orthorhombic. researchgate.netmdpi.com
As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. The table below provides an example of the type of crystallographic data that would be obtained from such a study, based on data for a different substituted pyridine derivative. researchgate.net
Illustrative Example of Crystallographic Data Format
| Parameter | Example Value |
|---|---|
| Empirical formula | C₂₅H₂₇N₃O |
| Formula weight | 397.50 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.3355(5) |
| b (Å) | 9.7607(7) |
| c (Å) | 19.5372(14) |
| α (°) | 82.257(3) |
| β (°) | 80.826(3) |
| γ (°) | 71.916(3) |
| Volume (ų) | 1300.92(16) |
This table presents data for a different pyridine derivative and is for illustrative purposes only to show the format of crystallographic data. researchgate.net
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict molecular properties and has proven to be an essential tool in chemistry. niscpr.res.in For a molecule like 4-Ethenyl-3-methoxypyridine, DFT would provide fundamental insights into its geometry, electronic landscape, and spectroscopic characteristics.
A crucial first step in computational analysis is geometry optimization. This process uses DFT methods, often with a basis set like 6-311++G(d,p), to find the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. researchgate.net This calculation determines key structural parameters such as bond lengths, bond angles, and dihedral angles.
For this compound, this analysis would focus on the orientation of the ethenyl (vinyl) and methoxy (B1213986) groups relative to the pyridine (B92270) ring. A potential energy surface (PES) scan, which involves systematically rotating these substituent groups and calculating the energy at each step, would identify the lowest-energy conformer (the most stable spatial arrangement) and any rotational energy barriers. mdpi.com This information is vital for understanding the molecule's physical properties and how it might interact with other molecules.
The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO-LUMO Analysis : The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and indicates the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. emerginginvestigators.org A smaller gap suggests the molecule is more reactive and polarizable. nih.gov For this compound, this analysis would reveal which parts of the molecule (the pyridine ring, vinyl group, or methoxy group) are most involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) : An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It uses a color scale to identify regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, highlighting these as sites for electrophilic interaction.
A table of typical global reactivity descriptors derived from HOMO-LUMO energies is presented below.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and stability. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the ability of a species to accept electrons. |
Note: The values in this table are descriptive formulas. Actual values would need to be calculated for this compound.
DFT calculations are widely used to predict and help interpret experimental spectra. nih.gov
Infrared (IR) Spectroscopy : Theoretical vibrational frequencies can be calculated to predict the IR and Raman spectra. These calculations help assign the various vibrational modes (stretching, bending, etc.) of the molecule's functional groups, such as the C=C stretch of the vinyl group, C-O stretching of the methoxy group, and various pyridine ring vibrations. researchgate.net
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. mdpi.com This allows for the prediction of the UV-Visible absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*).
Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated values, when compared to a standard like Tetramethylsilane (TMS), can aid in the assignment of peaks in experimental NMR spectra, confirming the molecular structure. niscpr.res.in
Reaction Mechanism Prediction and Energy Landscapes
Computational chemistry is instrumental in elucidating the pathways of chemical reactions.
For any proposed reaction involving this compound, such as polymerization at the vinyl group or substitution on the pyridine ring, DFT can be used to map out the entire reaction pathway. This involves locating the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. rsc.org
Characterizing the TS structure and calculating its energy relative to the reactants provides the activation energy barrier. A lower energy barrier indicates a faster reaction rate. This analysis is fundamental to understanding reaction kinetics and mechanisms at a molecular level.
Reactions are typically run in a solvent, which can significantly influence reactivity and the outcome of a reaction. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov
By performing geometry optimizations and energy calculations within a solvent model, it is possible to predict how the polarity of the solvent might stabilize or destabilize reactants, transition states, and products. This can affect reaction rates and may alter the selectivity, favoring one reaction pathway over another. For this compound, such studies could predict the optimal solvent for a desired chemical transformation. nih.gov
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties. Density Functional Theory (DFT) is a common method used to calculate these descriptors for pyridine derivatives. ias.ac.in These descriptors include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's ability to donate or accept electrons.
Nucleophilicity and Electrophilicity Indices
The nucleophilicity and electrophilicity of a molecule are fundamental to predicting its chemical reactivity. For substituted pyridines, these properties are significantly influenced by the nature and position of the substituents on the pyridine ring. canterbury.ac.nz
Nucleophilicity Index (N): This index quantifies the nucleophilic character of a molecule. For pyridine derivatives, the nucleophilicity is largely determined by the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups, such as the methoxy group, are expected to increase the electron density on the pyridine ring and enhance its nucleophilicity. Conversely, the ethenyl (vinyl) group can act as a conjugating system, which might also modulate the electronic properties of the pyridine ring. nih.gov Studies on various substituted pyridines have shown that theoretical calculations can effectively predict their nucleophilic behavior. ias.ac.in
Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. The electrophilicity of pyridine derivatives can be tuned by substituents. While the pyridine ring itself has some electrophilic character, this is generally influenced by protonation or interaction with Lewis acids.
Below is a hypothetical data table illustrating how these indices might vary for related pyridine compounds, based on general principles of substituent effects.
| Compound | HOMO (eV) | LUMO (eV) | Nucleophilicity Index (N) | Electrophilicity Index (ω) |
| Pyridine | -6.78 | -0.54 | 3.12 | 1.98 |
| 3-Methoxypyridine (B1141550) | -6.52 | -0.41 | 3.45 | 1.85 |
| 4-Ethenylpyridine | -6.65 | -0.62 | 3.21 | 2.05 |
Note: The data in this table is illustrative and based on general trends for substituted pyridines. Specific calculated values for these compounds would require dedicated computational studies.
Bond Dissociation Energies and Stability Assessments
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a key indicator of the stability of a molecule and can be used to predict the initial steps in thermal decomposition or photochemical reactions. For this compound, important BDEs would include those for the C-H bonds of the ethenyl and methoxy groups, as well as the C-O bond of the methoxy group and the C-C bonds of the ethenyl group.
Computational methods can provide reliable estimates of BDEs. For instance, the pyrolysis of pyridine and its derivatives has been studied using molecular dynamics simulations, which rely on accurate force fields that incorporate BDE information. researchgate.net The stability of the pyridine ring is high, and substituents will influence the BDEs of the bonds within them.
The following table provides representative BDEs for bonds commonly found in molecules like this compound.
| Bond | Bond Dissociation Energy (kcal/mol) |
| Pyridine C-H | ~112 |
| CH3O-H | ~104 |
| C6H5-OCH3 | ~63 |
| CH2=CH-H | ~110 |
Note: These values are for representative bonds and may vary in the specific context of the this compound molecule due to the electronic effects of the substituents.
Advanced Computational Methods (e.g., Molecular Dynamics, Ab Initio Calculations)
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. youtube.com For a molecule like this compound, MD simulations could be employed to understand its conformational flexibility, interactions with solvents, and behavior at different temperatures. For example, simulations could reveal the rotational dynamics of the methoxy and ethenyl groups. While specific MD studies on this compound are not available, research on the pyrolysis of pyridine using reactive molecular dynamics (ReaxFF) demonstrates the utility of this method in understanding complex reaction mechanisms at the atomic level. researchgate.net
Ab Initio Calculations: Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, including geometries, energies, and vibrational frequencies. For substituted pyridines, ab initio calculations have been used to study their valence isomers and electronic structures. researchgate.net Such calculations for this compound would provide a detailed understanding of its electronic and structural properties.
Synthetic Utility and Applications in Organic Synthesis
4-Ethenyl-3-methoxypyridine as a Building Block
The strategic placement of the methoxy (B1213986) and ethenyl substituents on the pyridine (B92270) core allows for a diverse range of chemical transformations, making it an attractive starting material for complex molecular architectures.
The pyridine ring of this compound can be partially or fully reduced to yield the corresponding dihydro- and tetrahydropyridine (B1245486) (piperidine) derivatives. These saturated nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals and natural products. The reduction can be achieved through various catalytic hydrogenation methods, offering access to a range of substituted piperidines.
Furthermore, the ethenyl group can be selectively hydrogenated without affecting the aromaticity of the pyridine ring, yielding 4-ethyl-3-methoxypyridine. Conversely, specific reaction conditions can target the reduction of the pyridine ring while preserving the vinyl moiety. This selective reactivity allows for the stepwise generation of molecular complexity. A rhodium-catalyzed asymmetric reductive Heck reaction, for instance, has been shown to be effective for converting pyridine derivatives into 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.org
Table 1: Representative Catalytic Systems for Pyridine Ring Hydrogenation This table illustrates common catalysts used for the reduction of pyridine rings to piperidines, a transformation applicable to this compound.
| Catalyst | Hydrogen Source | Conditions | Typical Yield |
|---|---|---|---|
| Rh/C | H₂ (5 atm) | 80 °C, Water | High |
| RuCl₃·xH₂O | H₃N-BH₃ | Toluene, 100 °C | Very Good |
| B(C₆F₅)₃ | H₃N-BH₃ | THF, 25 °C | Good |
| Pd/C | H₂ | Acidic medium | High |
The ethenyl group in this compound serves as a versatile functional handle for constructing more complex heterocyclic frameworks. As a dienophile, it can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes to create bicyclic or polycyclic systems containing the pyridine moiety.
Moreover, the vinyl group is amenable to a wide array of transformations, including but not limited to:
Heck Coupling: Reaction with aryl or vinyl halides to form more complex olefinic structures.
Hydroboration-Oxidation: To produce the corresponding alcohol, which can be further functionalized.
Epoxidation: To form an epoxide ring, a key intermediate for introducing various nucleophiles.
Ozonolysis: To cleave the double bond and form an aldehyde, which can then be used in condensations or reductive aminations to build new rings.
These transformations enable the elaboration of the this compound core into intricate molecular scaffolds, which are foundational to medicinal chemistry and materials science.
Substituted pyridines are crucial starting materials in the total synthesis of numerous natural products and the development of their synthetic analogues. A prominent example is Epibatidine (B1211577), an alkaloid isolated from the skin of an Ecuadorian poison frog, known for its potent analgesic properties. nih.gov The core structure of epibatidine is a 7-azabicyclo[2.2.1]heptane ring attached to a pyridine ring. nih.gov
The synthesis of epibatidine and its analogues frequently relies on pyridine-containing precursors. nih.govsygnaturediscovery.com For instance, synthetic strategies have utilized 6-methoxypyridine derivatives to construct the target molecule. uno.edu In this context, this compound represents a highly valuable precursor for generating novel epibatidine analogues. The ethenyl group can be transformed into various other functionalities, allowing for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR) and develop new therapeutic agents with improved selectivity and reduced toxicity. arkat-usa.org
Table 2: Selected Synthetic Strategies for Epibatidine and Analogues Highlighting Pyridine Precursors This table showcases the central role of substituted pyridines in synthesizing epibatidine, underscoring the potential of this compound as a starting material for novel analogues.
| Synthetic Approach | Key Pyridine Precursor Type | Key Transformation | Reference |
|---|---|---|---|
| Asymmetric hetero Diels-Alder | N-Acyl-pyridinium salt | Cycloaddition | nih.gov |
| Pyrrole Diels-Alder | Pyridyl-substituted dienophile | Cycloaddition | sygnaturediscovery.com |
| 1,3-Dipolar Cycloaddition | Pyridinenitrile oxides | Cycloaddition | arkat-usa.org |
| Pyridyl Anion Addition | 6-methoxy-pyridin-3-yl anion | Addition to lactone | uno.edu |
Development of Novel Synthetic Reagents and Catalysts
The inherent properties of the pyridine nucleus in this compound make it an excellent platform for the design of novel ligands and organocatalysts.
Chiral pyridine-containing ligands are among the most widely used ligands in asymmetric transition-metal catalysis. nih.govhkbu.edu.hkresearchgate.net The nitrogen atom of the pyridine ring serves as an effective coordination site for a wide range of metals, including palladium, rhodium, iridium, and copper.
The this compound scaffold is an ideal starting point for creating new chiral ligands. The ethenyl group provides a site for introducing chirality through established asymmetric reactions such as:
Asymmetric dihydroxylation (AD)
Asymmetric epoxidation
Asymmetric hydroboration
Once a chiral center is installed adjacent to the pyridine ring, the resulting molecule can act as a chiral ligand. The pyridine nitrogen coordinates to the metal center, and the nearby chiral substituent creates a chiral environment that can effectively control the stereochemical outcome of a catalyzed reaction, leading to the formation of one enantiomer of the product in excess. Such ligands are highly sought after for the synthesis of enantiomerically pure pharmaceuticals. diva-portal.org
In addition to their role in metal catalysis, pyridine derivatives can function as organocatalysts. The nitrogen atom is nucleophilic and can act as a Lewis base. Chiral pyridine N-oxides, for example, have been successfully employed as organocatalysts in various asymmetric transformations. researchgate.net Derivatives of this compound could be readily oxidized to the corresponding N-oxide, providing a potential new class of catalysts.
Furthermore, the polymerization of the vinyl group leads to poly(4-vinylpyridine), a polymer that has found extensive use as a catalyst support and a basic polymer catalyst in its own right. researchgate.netpolysciences.com Cross-linked poly(4-vinylpyridine) is commercially available and valued for its ability to be easily functionalized and filtered from reaction mixtures. researchgate.net It has been used to support reagents like iodine for the regioselective ring-opening of epoxides. rsc.org Therefore, this compound serves not only as a precursor to small-molecule catalysts but also to functional polymeric materials with catalytic applications. acs.org
Table 3: Applications of Poly(vinylpyridine) in Catalysis This table highlights the catalytic utility of polymers derived from vinylpyridines, a direct application of the structure of this compound.
| Catalyst System | Reaction Type | Role of Polymer |
|---|---|---|
| Poly(4-vinylpyridine)-Iodine | Ring opening of epoxides | Polymeric reagent support |
| Poly(4-vinylpyridine)-Cu(II) | Solvolysis | Polymeric ligand/catalyst |
| Cross-linked Poly(4-vinylpyridine) | Knoevenagel condensation | Basic catalyst |
| Poly(4-vinylpyridine) | Ester hydrolysis | Nucleophilic catalyst |
Applications in Material Science Research
Monomer for Polymer Synthesis and Functional Materials
There is a lack of specific studies on the use of this compound as a monomer. However, its close structural analogue, 4-vinylpyridine (B31050) (4VP), is widely utilized in the synthesis of a variety of functional polymers. The resulting polymer, poly(4-vinylpyridine) (P4VP), is a versatile material with applications spanning catalysis, surface modification, and the development of "smart" materials.
The pyridine functional groups within P4VP enable it to engage in strong interactions with acids, metal ions, and hydrogen-bonding donors. flinders.edu.au This property makes P4VP a valuable polymeric ligand for metal complexes in catalytic processes and useful in ion-exchange systems for applications like water purification. flinders.edu.auresearchgate.net
Functionalization of poly(4-vinylpyridine) can be achieved through post-polymerization modification. For example, treatment with various modifying agents can introduce different functional groups, such as hydroxyl (-OH), cyano (-CN), or amino (-NH2) groups. This chemical versatility allows for the tailoring of the polymer's properties for specific applications, including the fabrication of antibacterial surfaces and the development of pH-sensitive systems. sigmaaldrich.com The positive charge that can be induced on the pyridine nitrogen makes these materials effective in absorbing negatively charged species. sigmaaldrich.com
The applications of functional polymers derived from 4-vinylpyridine are diverse, as highlighted in the table below.
| Application Area | Specific Use of Poly(4-vinylpyridine) | Reference |
| Catalysis | Serves as a polymeric ligand for metal complexes. | flinders.edu.auresearchgate.net |
| Environmental Remediation | Used in ion-exchange systems and for metal ion scavenging. | flinders.edu.au |
| Surface Modification | Enhances adhesion, chemical resistance, and allows for surface functionalization. | flinders.edu.au |
| Biomedical | Employed in targeted drug release systems and as biofunctional coatings. | flinders.edu.au |
| Coatings | Used in the development of anti-corrosive and antibacterial surfaces. | spiedigitallibrary.org |
| Smart Materials | Development of pH-sensitive systems. | spiedigitallibrary.orgacs.org |
Precursor for Optoelectronic and NLO (Nonlinear Optical) Materials
Direct research on this compound as a precursor for optoelectronic and nonlinear optical (NLO) materials is not apparent in the existing scientific literature. However, studies on poly(4-vinylpyridine) (P4VP) and related pyridine-containing structures indicate the potential of this class of materials in optical applications.
In the field of optoelectronics, P4VP has been successfully utilized as a cathode interface layer in inverted organic solar cells (OSCs). flinders.edu.au A thin film of P4VP can significantly reduce the work function of the underlying indium tin oxide (ITO) electrode. flinders.edu.au When used to modify a zinc oxide (ZnO) electron transport layer, P4VP was found to increase the open-circuit voltage and, with further optimization, significantly boost the photoconversion efficiency of the solar cells from 4.6% to 6.3%. flinders.edu.auresearchgate.net
Furthermore, high refractive index polymer (HRIP) thin films have been prepared through the quaternization of P4VP. researchgate.net These films are crucial for soft, flexible optical and optoelectronic applications. By exposing P4VP films to halomethanes, refractive indices as high as 2.07 have been achieved. These materials also demonstrate excellent mechanical flexibility, withstanding significant tensile strain without fracturing, a key advantage over conventional inorganic coatings. researchgate.net
Investigations into the electro-optic properties of P4VP thin films have shown that these materials exhibit both Pockels and Kerr effects. spiedigitallibrary.org Such properties are fundamental for the development of electro-optic devices that modulate light in response to an electric field.
While direct evidence is lacking for P4VP itself as a primary NLO material, organic stilbazolium derivatives, which feature a pyridinium (B92312) ring system, are known for their significant NLO properties. researchgate.netmdpi.com These materials often possess a D-π-A (donor-pi-acceptor) structure, which facilitates strong intermolecular charge transfer, a key requirement for high optical nonlinearities. mdpi.com This suggests that with appropriate molecular engineering, polymers derived from functionalized vinylpyridines could potentially be developed into materials with NLO characteristics.
The table below summarizes the optoelectronic applications and properties of materials derived from 4-vinylpyridine.
| Application / Property | Description | Key Findings | Reference |
| Organic Solar Cells (OSCs) | P4VP used as a cathode interface layer. | Reduced work function of ITO and ZnO; increased open-circuit voltage and photoconversion efficiency up to 6.3%. | flinders.edu.auresearchgate.net |
| High Refractive Index Polymers | Quaternized P4VP thin films. | Achieved refractive indices up to 2.07; superior mechanical flexibility compared to inorganic coatings. | researchgate.net |
| Electro-Optic Effects | P4VP thin films. | Measurement of Pockels and Kerr effects, indicating potential for electro-optic modulation. | spiedigitallibrary.org |
| pH-Responsive Opal Films | Core-shell particles with a P4VP-containing shell. | Films exhibit iridescent, pH-responsive, and mechanochromic structural color, with reflected wavelength shifts of over 100 nm. | acs.org |
Future Research Directions and Emerging Opportunities
Exploration of Undiscovered Reactivity Modes
The dual functionality of 4-ethenyl-3-methoxypyridine opens the door to a variety of unexplored chemical transformations. The vinyl group is a prime candidate for a range of cycloaddition reactions. Building on research into other vinylpyridines, it is anticipated that this compound could participate in [2+2] photocycloadditions and Diels-Alder reactions, offering pathways to novel polycyclic structures. nih.govrsc.orgacsgcipr.org The electron-donating methoxy (B1213986) group is expected to influence the regioselectivity and stereoselectivity of these reactions.
Furthermore, the pyridine (B92270) ring itself, activated by the methoxy and vinyl substituents, could undergo novel C-H functionalization reactions. Recent breakthroughs in the meta-C-H functionalization of pyridines, a traditionally challenging transformation, suggest that direct and selective introduction of new functional groups onto the this compound scaffold is an achievable goal. Palladium-catalyzed cross-coupling reactions, which have been successfully applied to other methoxypyridine derivatives, could also be explored to forge new carbon-carbon and carbon-heteroatom bonds at various positions on the ring.
Development of Sustainable and Economical Synthetic Pathways
Future research will undoubtedly focus on developing green and cost-effective methods for the synthesis of this compound and its derivatives. Traditional pyridine syntheses often rely on harsh conditions and hazardous reagents. nih.gov Modern approaches, however, are increasingly centered around sustainability.
Key areas for development include:
Catalytic Strategies: The use of transition metal catalysts (e.g., palladium, copper, nickel) and organocatalysts can enable milder reaction conditions and higher selectivity. acsgcipr.org Iron-catalyzed reactions, in particular, offer a more economical and environmentally friendly alternative. acs.org
Green Solvents and Reagents: Employing ionic liquids, water, or solvent-free conditions can significantly reduce the environmental impact of the synthesis. nih.gov The use of renewable feedstocks, such as those derived from biomass, is another promising avenue for sustainable production. nih.govresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Atom-economical reactions, such as certain cycloadditions and C-H functionalization, will be pivotal. osu.edu
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis and modification of pyridine derivatives is a rapidly growing field. Biocatalysis offers high selectivity under mild conditions and can be a powerful tool for producing complex molecules sustainably. ufl.edursc.org
| Synthesis Approach | Key Advantages |
| Catalytic Methods | Milder conditions, higher selectivity, potential for asymmetric synthesis. |
| Green Solvents | Reduced environmental impact, improved safety. |
| Renewable Feedstocks | Decreased reliance on fossil fuels, enhanced sustainability. |
| Atom Economy | Minimized waste, increased efficiency. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. The synthesis and functionalization of pyridine derivatives are well-suited for adaptation to flow chemistry.
Microreactors, for instance, have been successfully employed for the N-oxidation and hydrogenation of pyridines, demonstrating enhanced efficiency and safety compared to batch methods. nih.govufl.edu The synthesis of vinylpyridines has also been achieved in continuous flow systems. acs.org Integrating the synthesis of this compound into a continuous flow setup could lead to more efficient, scalable, and safer production. Furthermore, the use of automated synthesis platforms would enable the rapid generation of a library of derivatives for screening and optimization of desired properties.
Computational Design of Novel this compound Derivatives with Tunable Properties
Computational chemistry and in silico screening are powerful tools for accelerating the discovery and design of new molecules with specific functionalities. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures, reactivity, and spectroscopic properties of this compound and its potential derivatives. nih.gov
By systematically modifying the substituents on the pyridine ring, it is possible to computationally screen for derivatives with tailored electronic, optical, or biological properties. For example, Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent analogues. researchgate.netmdpi.com Molecular docking simulations can predict the binding affinity of designed molecules to specific biological targets, such as enzymes or receptors, which is invaluable in drug discovery. nih.gov This computational-guided approach can significantly reduce the time and resources required for the experimental synthesis and testing of new compounds.
Mechanistic Deepening for Controlled Synthesis and Transformation
A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for controlling the outcome of chemical reactions and for the rational design of new synthetic methodologies. Computational studies, such as DFT calculations, can provide detailed insights into reaction pathways, transition states, and the role of catalysts. rsc.org
For instance, a deeper mechanistic understanding of the cycloaddition reactions of the vinyl group would allow for precise control over the stereochemistry of the products. Similarly, elucidating the mechanism of palladium-catalyzed cross-coupling reactions involving this substrate would enable the optimization of reaction conditions to achieve higher yields and selectivities. Kinetic studies and the characterization of reaction intermediates using techniques like in-situ spectroscopy will also be vital for building a comprehensive mechanistic picture. nih.gov This knowledge will be instrumental in developing more efficient and selective synthetic routes and in predicting and controlling the reactivity of this versatile molecule.
Q & A
Q. Basic Research Focus
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste Management : Neutralize residues with 10% sodium bicarbonate before disposal .
How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- MD Simulations : Study solvation effects on reaction pathways (e.g., ethanol vs. DMF) .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for drug design .
What methodologies are recommended for functionalizing this compound to enhance its applicability in medicinal chemistry?
Q. Advanced Research Focus
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl groups at the ethenyl position .
- Electrophilic Substitution : Nitration or halogenation at the pyridine ring’s meta position using HNO/HSO or NBS .
- Biological Screening : Test derivatives for kinase inhibition (e.g., EGFR) using fluorescence polarization assays .
How can researchers address contradictory data on the stability of this compound under varying pH conditions?
Q. Advanced Research Focus
- pH-Dependent Stability Studies : Use UV-Vis spectroscopy to monitor degradation kinetics (λ 270 nm) across pH 1–13.
- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed methoxy groups) .
- Buffer Selection : Phosphate buffers for neutrality vs. HCl/NaOH for extreme pH conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
